tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate
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Overview
Description
“tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate” is a chemical compound with the CAS Number: 1476763-45-7 . It has a molecular weight of 228.33 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl ®-methyl (piperidin-2-ylmethyl)carbamate . The InChI code is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-7-5-6-8-13-10/h10,13H,5-9H2,1-4H3/t10-/m1/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.33 . It is in liquid form and is stored at a temperature of 4°C .Scientific Research Applications
Synthesis of Ceftolozane
This compound is an important intermediate product in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Amination
The compound is obtained via amination, which is a process that introduces an amino group into a molecule .
Reduction
Reduction is another step in the synthesis of this compound. Reduction reactions involve the gain of electrons or the decrease in oxidation state by a molecule, atom, or ion .
Esterification
Esterification is a chemical reaction that forms an ester. This compound is synthesized through an esterification process .
Trityl Protection
Trityl protection is a process used in organic chemistry to protect a functional group from the competitive, undesired reactions. This compound is obtained via trityl protection .
Condensation
Condensation is a type of chemical reaction where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water. This compound is synthesized through a condensation process .
Synthesis of N-Boc-protected Anilines
Tert-butyl carbamate, a related compound, is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis of Tetrasubstituted Pyrroles
Tert-butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-methyl-N-[[(2R)-piperidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-7-5-6-8-13-10/h10,13H,5-9H2,1-4H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMLIVOSJQDOAG-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@H]1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate |
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